

Application Note: Purification of Crude Dimethyl Adipate by Vacuum Distillation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl adipate*

Cat. No.: *B8814857*

[Get Quote](#)

[AN-DMA-VD001]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of crude **dimethyl adipate** via vacuum distillation. **Dimethyl adipate**, a key intermediate in various industrial syntheses, including pharmaceuticals, often requires high purity. Vacuum distillation is an effective method for separating **dimethyl adipate** from less volatile impurities, such as residual starting materials and side-products from its synthesis. This document outlines the necessary equipment, a step-by-step experimental protocol, and expected outcomes.

Introduction

Dimethyl adipate (DMA) is the dimethyl ester of adipic acid and serves as a versatile chemical intermediate and a specialty solvent.^[1] Its synthesis, typically through the esterification of adipic acid with methanol, can result in a crude product containing unreacted adipic acid, **monomethyl adipate**, excess methanol, and other byproducts.^{[1][2]} For many applications, particularly in the pharmaceutical and polymer industries, a high degree of purity is essential.

Vacuum distillation is a preferred method for purifying compounds with high boiling points or those that are thermally sensitive.^[3] By reducing the pressure, the boiling point of the

compound is lowered, mitigating thermal decomposition and allowing for efficient separation from non-volatile or less volatile impurities.^[3] This protocol details the vacuum distillation of crude **dimethyl adipate** to achieve a purity of over 99.5%.^[4]

Impurity Profile and Physical Properties

The primary impurities in crude **dimethyl adipate** originating from the esterification of adipic acid are typically residual adipic acid, **monomethyl adipate**, and excess methanol. The significant difference in boiling points between these components allows for effective separation through fractional vacuum distillation.

Data Presentation: Physical Properties of Dimethyl Adipate and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C) at Atmospheric Pressure (1013 hPa)	Boiling Point (°C) at Reduced Pressure	Melting Point (°C)
Dimethyl Adipate	C8H14O4	174.19	215 - 225 ^[5]	109-110 @ 14 mmHg ^[1] ^[6]	8 ^[5]
Adipic Acid	C6H10O4	146.14	337.5	-	152.1
Monomethyl Adipate	C7H12O4	160.17	-	162 @ 10 mmHg ^[7] ^[8]	7-9 ^[7] ^[8]
Methanol	CH4O	32.04	64.7	-	-97.6

Experimental Protocol: Vacuum Distillation of Crude Dimethyl Adipate

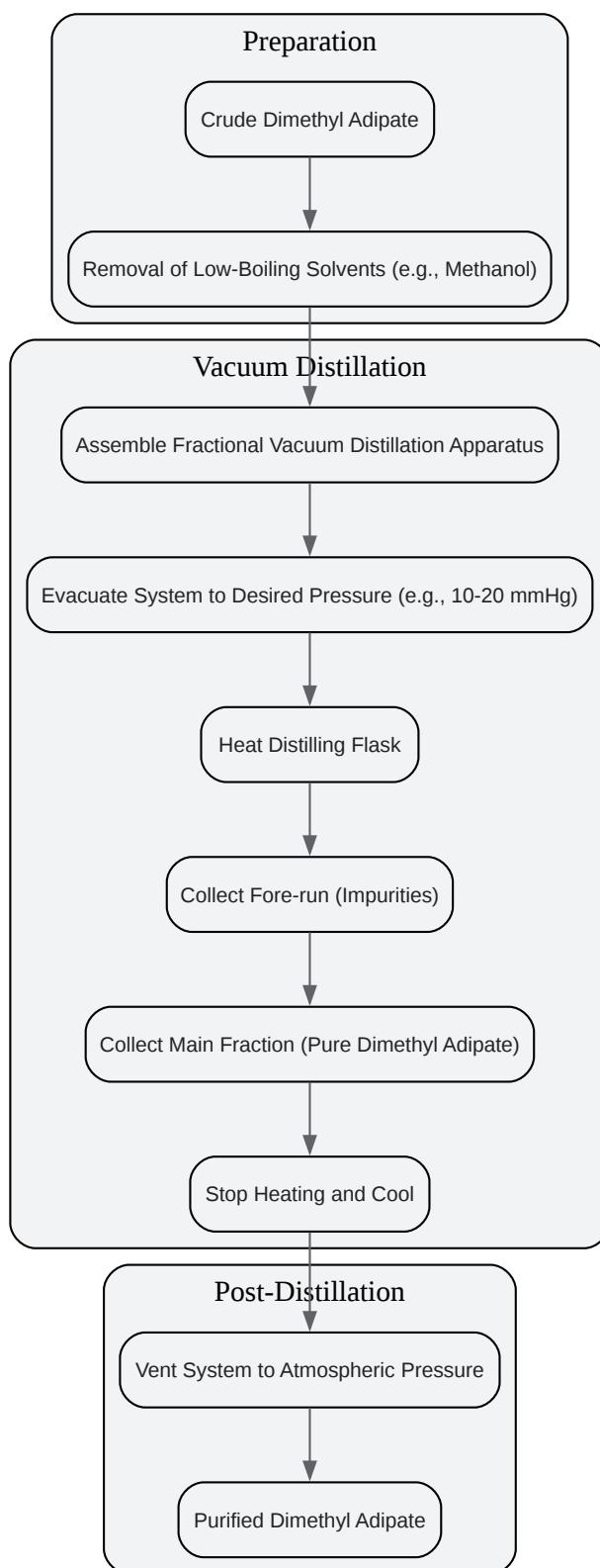
This protocol outlines the fractional vacuum distillation of crude **dimethyl adipate**.

Materials and Equipment

- Crude **dimethyl adipate**

- Round-bottom flask (distilling flask)
- Heating mantle with magnetic stirrer
- Magnetic stir bar
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with thermometer adapter
- Thermometer
- Condenser
- Receiving flask(s) (e.g., pear-shaped or round-bottom)
- Vacuum adapter
- Vacuum pump (capable of reaching <20 mmHg)
- Cold trap
- Manometer
- Thick-walled vacuum tubing
- Glass wool or other insulating material
- Lab jack
- Clamps and stands
- Grease for ground glass joints

Procedure


- Preparation of the Crude Material:

- Ensure the crude **dimethyl adipate** is free of low-boiling solvents like methanol. If necessary, perform a simple distillation at atmospheric pressure or use a rotary evaporator to remove residual methanol.
- Assembly of the Vacuum Distillation Apparatus:
 - Place a magnetic stir bar in the appropriately sized round-bottom flask (the distilling flask should not be more than two-thirds full).
 - Assemble the fractional distillation apparatus as shown in the workflow diagram. A Claisen adapter is recommended to prevent bumping.[\[9\]](#)
 - Lightly grease all ground-glass joints to ensure an airtight seal.[\[9\]](#)
 - Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure adiabatic conditions.
 - Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature of the distillate.
 - Connect the condenser to a circulating cold water source, with water entering the lower inlet and exiting the upper outlet.
 - Connect the vacuum adapter to a cold trap, and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
 - Include a manometer in the system to monitor the pressure.
- Distillation Process:
 - Turn on the cooling water to the condenser.
 - Begin stirring the crude **dimethyl adipate**.
 - Slowly turn on the vacuum pump to evacuate the system. The pressure should stabilize at the desired level (e.g., 10-20 mmHg).

- Once the desired vacuum is stable, begin heating the distilling flask using the heating mantle.
- Slowly increase the temperature. The first fraction to distill will likely be any remaining volatile impurities.
- Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask.
- As the temperature approaches the boiling point of **dimethyl adipate** at the system's pressure (refer to the data table), change the receiving flask to collect the main product fraction.
- Maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant during the collection of the pure fraction.
- Once the majority of the **dimethyl adipate** has been distilled, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle.
- Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
- Turn off the vacuum pump and the cooling water.
- Disassemble the apparatus and characterize the purified **dimethyl adipate**.

Mandatory Visualizations

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl Adipate Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 2. Method for producing dimethyl adipate from adipic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. KR100398992B1 - distillation method of dimethyl adipate - Google Patents [patents.google.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Monomethyl adipate | 627-91-8 [chemicalbook.com]
- 8. Monomethyl adipate CAS#: 627-91-8 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Application Note: Purification of Crude Dimethyl Adipate by Vacuum Distillation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8814857#purification-of-crude-methyl-adipate-by-vacuum-distillation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com